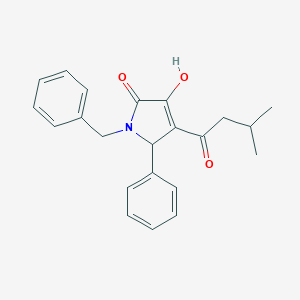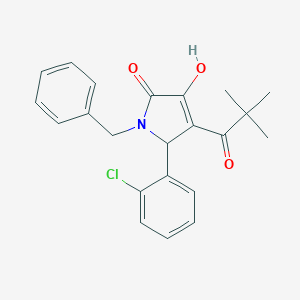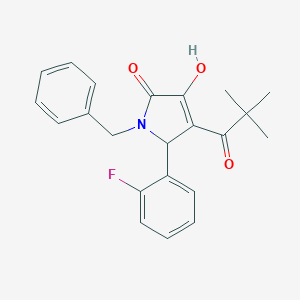![molecular formula C22H22ClN3O4 B282459 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolidinone derivatives. It is commonly referred to as "CHIR-99021" and has been widely studied for its potential applications in scientific research. The compound has shown promising results in various studies, including stem cell research, cancer research, and neurological disorders.
Mechanism of Action
The mechanism of action of CHIR-99021 involves the inhibition of glycogen synthase kinase 3 (GSK-3). GSK-3 is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 leads to the activation of the Wnt signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells. It has also been shown to inhibit the growth and proliferation of cancer cells and sensitize them to chemotherapy drugs. In neurological disorders, CHIR-99021 has been shown to promote the differentiation of neural stem cells into specific neuronal subtypes and enhance the survival and function of dopaminergic neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of CHIR-99021 is its ability to enhance the self-renewal and pluripotency of embryonic stem cells. This makes it a valuable tool for the development of regenerative therapies. It also has potential applications in cancer research and neurological disorders.
However, there are also some limitations associated with the use of CHIR-99021 in lab experiments. One of the major limitations is its cost, which can be prohibitive for some researchers. Additionally, the compound has been shown to have some toxic effects at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on CHIR-99021. One potential direction is the development of more cost-effective synthesis methods, which would make the compound more accessible to researchers. Another direction is the investigation of the compound's potential applications in other fields, such as cardiovascular research and metabolic disorders. Finally, further research is needed to fully understand the compound's mechanism of action and its potential side effects, which will be crucial for its safe and effective use in scientific research.
Synthesis Methods
The synthesis of CHIR-99021 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-1-(2-aminoethyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one, followed by the reaction of the resulting compound with morpholine. The final product is obtained after purification and isolation.
Scientific Research Applications
CHIR-99021 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in stem cell research. The compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells, making it a valuable tool for the development of regenerative therapies.
In cancer research, CHIR-99021 has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurological disorders, CHIR-99021 has been shown to promote the differentiation of neural stem cells into specific neuronal subtypes. It has also been shown to enhance the survival and function of dopaminergic neurons, making it a potential therapy for Parkinson's disease.
properties
Molecular Formula |
C22H22ClN3O4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(E)-(4-chlorophenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C22H22ClN3O4/c23-17-5-3-15(4-6-17)20(27)18-19(16-2-1-7-24-14-16)26(22(29)21(18)28)9-8-25-10-12-30-13-11-25/h1-7,14,19,27H,8-13H2/b20-18+ |
InChI Key |
VBTRECJNTOSBTP-CZIZESTLSA-N |
Isomeric SMILES |
C1COCC[NH+]1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C2=O)C4=CN=CC=C4 |
SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CN=CC=C4 |
Canonical SMILES |
C1COCC[NH+]1CCN2C(C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C2=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282390.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)
![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282392.png)
![Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282393.png)
![Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282394.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione](/img/structure/B282397.png)